molecular formula C5H8O2 B13731765 Ethyl-d5acrylate(approx. 20 ppm monoethyl ether hydroquinone)

Ethyl-d5acrylate(approx. 20 ppm monoethyl ether hydroquinone)

Cat. No.: B13731765
M. Wt: 105.15 g/mol
InChI Key: JIGUQPWFLRLWPJ-PVGOWFQYSA-N
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Description

Ethyl-d5acrylate (approx. 20 ppm monoethyl ether hydroquinone) is a deuterated form of ethyl acrylate, an organic compound with the formula CH2=CHCO2CH2CH3. It is the ethyl ester of acrylic acid and is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a clear, colorless liquid with a characteristic acrid odor and is primarily used in the production of polymers, resins, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d5acrylate can be synthesized through several methods. One common approach involves the acid-catalyzed esterification of acrylic acid with ethanol. This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion. Another method involves the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol in the presence of a catalyst to produce ethyl acrylate .

Industrial Production Methods

In industrial settings, ethyl acrylate is produced by the oxidation of propylene to acrylic acid, followed by esterification with ethanol. The process is optimized for high yield and purity, and inhibitors such as hydroquinone or phenothiazine are added to prevent polymerization during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl-d5acrylate is used in various scientific research applications, including:

    Chemistry: As a monomer in the synthesis of polymers and copolymers.

    Biology: In the study of enzyme-catalyzed reactions involving acrylate esters.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the production of paints, textiles, and non-woven fibers.

Mechanism of Action

The mechanism of action of ethyl-d5acrylate involves its ability to undergo polymerization and addition reactions. The vinyl group in the molecule is highly reactive and can form covalent bonds with other molecules, leading to the formation of polymers and other derivatives. The presence of deuterium atoms can influence the reaction kinetics and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-d5acrylate is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetics through isotopic labeling studies. This makes it valuable in research applications where understanding the detailed behavior of acrylate esters is crucial .

Properties

Molecular Formula

C5H8O2

Molecular Weight

105.15 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl prop-2-enoate

InChI

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3/i2D3,4D2

InChI Key

JIGUQPWFLRLWPJ-PVGOWFQYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C=C

Canonical SMILES

CCOC(=O)C=C

Origin of Product

United States

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